molecular formula C11H7FOS B1336787 5-(2-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 886508-80-1

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B1336787
CAS No.: 886508-80-1
M. Wt: 206.24 g/mol
InChI Key: OOEYZMUCJTYAFJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a fluorophenyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

    5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom in the para position on the phenyl ring.

    5-(2-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorophenyl group and a thiophene ring, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

5-(2-fluorophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYZMUCJTYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-80-1
Record name 5-(2-fluorophenyl)thiophene-2-carbaldehyde
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